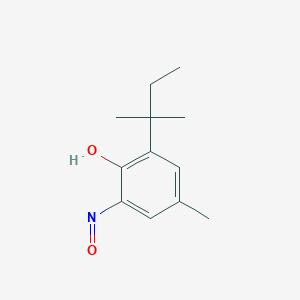
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, characterized by the presence of a nitroso group (-NO) at the 6th position, a methyl group (-CH3) at the 4th position, and a 1,1-dimethylpropyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:
Starting Material: The synthesis begins with phenol as the starting material.
Alkylation: The phenol undergoes alkylation to introduce the 1,1-dimethylpropyl group at the 2nd position. This can be achieved using an alkyl halide in the presence of a strong base.
Nitration: The next step involves nitration to introduce the nitroso group at the 6th position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Methylation: Finally, the compound is methylated at the 4th position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the alkylation, nitration, and methylation reactions.
Purification: The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group (-NH2).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the substituents introduced.
科学的研究の応用
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress. The compound may also interact with enzymes and proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1,1-dimethylpropyl)-: Lacks both the nitroso and methyl groups, leading to distinct chemical behavior.
Phenol, 2,4-bis(1,1-dimethylpropyl)-: Contains two 1,1-dimethylpropyl groups, resulting in different steric and electronic effects.
Uniqueness
Phenol, 2-(1,1-dimethylpropyl)-4-methyl-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in research and industry.
特性
CAS番号 |
59919-28-7 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
4-methyl-2-(2-methylbutan-2-yl)-6-nitrosophenol |
InChI |
InChI=1S/C12H17NO2/c1-5-12(3,4)9-6-8(2)7-10(13-15)11(9)14/h6-7,14H,5H2,1-4H3 |
InChIキー |
GIOVHNRKUIIOSP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=C(C(=CC(=C1)C)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
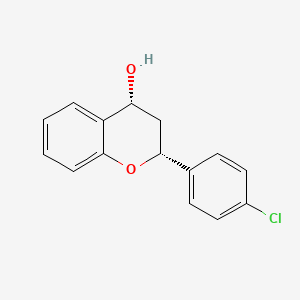


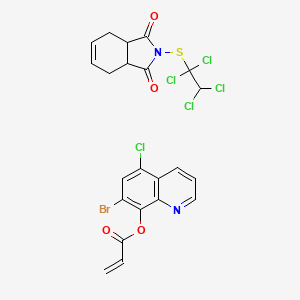
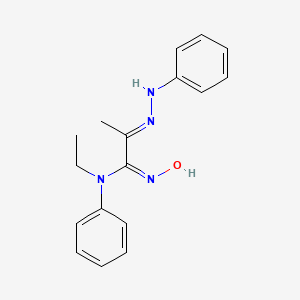
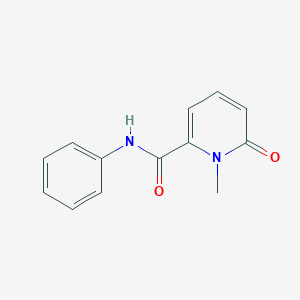
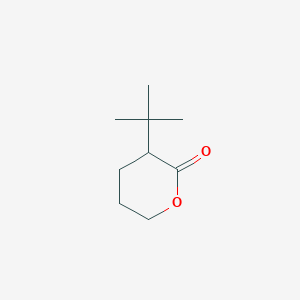
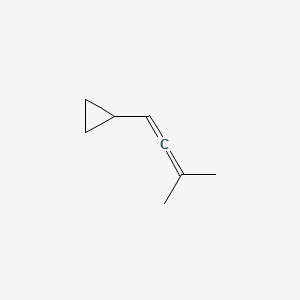


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
